molecular formula C10H9NO2 B12056001 2,2-Dideuterio-2-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)acetic acid; 1H-Indole-3-acetic acid D7; 1H-Indole-2,4,5,6,7-d5-3-acetic-a,a-d2 acid; 2-(3-Indolyl-2,4,5,6,7-d5)acetic-a,a-d2 acid; 3-Indolylacetic acid-d7

2,2-Dideuterio-2-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)acetic acid; 1H-Indole-3-acetic acid D7; 1H-Indole-2,4,5,6,7-d5-3-acetic-a,a-d2 acid; 2-(3-Indolyl-2,4,5,6,7-d5)acetic-a,a-d2 acid; 3-Indolylacetic acid-d7

Cat. No.: B12056001
M. Wt: 182.23 g/mol
InChI Key: SEOVTRFCIGRIMH-PYNXLSDISA-N
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Description

3-Indoleacetic acid-d7, also known as indole-3-acetic acid-d7, is a deuterium-labeled analog of indole-3-acetic acid. Indole-3-acetic acid is a naturally occurring plant hormone belonging to the auxin family, which plays a crucial role in regulating plant growth and development. The deuterium labeling in 3-Indoleacetic acid-d7 makes it a valuable tool in scientific research, particularly in studies involving metabolic pathways and plant physiology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Indoleacetic acid-d7 typically involves the incorporation of deuterium into the indole-3-acetic acid molecule. One common method is the deuterium exchange reaction, where indole-3-acetic acid is treated with deuterium oxide (D2O) under specific conditions to replace hydrogen atoms with deuterium. Another approach involves the use of deuterated precursors in the synthesis of indole-3-acetic acid, ensuring that the final product is labeled with deuterium.

Industrial Production Methods

Industrial production of 3-Indoleacetic acid-d7 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and optimized reaction conditions to achieve efficient deuterium incorporation. The final product is then purified using techniques such as chromatography to ensure high purity and isotopic labeling.

Chemical Reactions Analysis

Types of Reactions

3-Indoleacetic acid-d7 undergoes various chemical reactions similar to its non-deuterated counterpart. These reactions include:

    Oxidation: 3-Indoleacetic acid-d7 can be oxidized to form indole-3-carboxylic acid-d7.

    Reduction: Reduction reactions can convert 3-Indoleacetic acid-d7 to indole-3-ethanol-d7.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed.

Major Products Formed

    Oxidation: Indole-3-carboxylic acid-d7.

    Reduction: Indole-3-ethanol-d7.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

3-Indoleacetic acid-d7 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in metabolic studies to understand the biosynthesis and degradation pathways of indole-3-acetic acid.

    Biology: Helps in studying the role of auxins in plant growth and development, including cell elongation, root formation, and fruit development.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Used in agriculture to enhance plant growth and yield by modulating auxin levels.

Mechanism of Action

The mechanism of action of 3-Indoleacetic acid-d7 is similar to that of indole-3-acetic acid. It binds to auxin receptors in plant cells, triggering a cascade of molecular events that regulate gene expression and cellular processes. The primary molecular targets include the TIR1/AFB family of receptors, which mediate the degradation of AUX/IAA repressor proteins, leading to the activation of auxin-responsive genes.

Comparison with Similar Compounds

3-Indoleacetic acid-d7 can be compared with other indole derivatives such as:

    Indole-3-acetic acid: The non-deuterated form, widely studied for its role in plant growth.

    Indole-3-butyric acid: Another auxin used in agriculture for root formation.

    Indole-3-acetonitrile: A precursor to indole-3-acetic acid with higher efficacy in some plant species.

The uniqueness of 3-Indoleacetic acid-d7 lies in its deuterium labeling, which allows for precise tracking and analysis in metabolic studies, providing insights that are not possible with non-labeled compounds.

Properties

Molecular Formula

C10H9NO2

Molecular Weight

182.23 g/mol

IUPAC Name

2,2-dideuterio-2-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)acetic acid

InChI

InChI=1S/C10H9NO2/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H,12,13)/i1D,2D,3D,4D,5D2,6D

InChI Key

SEOVTRFCIGRIMH-PYNXLSDISA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])C([2H])([2H])C(=O)O)[2H])[2H]

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)O

Origin of Product

United States

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